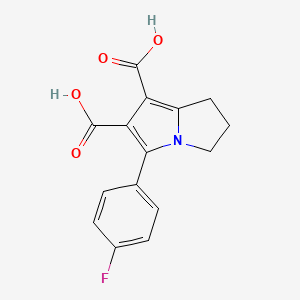

5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

Description

5-(4-Fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolizine core substituted with a 4-fluorophenyl group at the 5-position and dicarboxylic acid moieties at the 6- and 7-positions. The fluorophenyl substituent introduces electronic and steric effects that influence the compound’s physicochemical properties, such as solubility, acidity, and intermolecular interactions.

Properties

IUPAC Name |

3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO4/c16-9-5-3-8(4-6-9)13-12(15(20)21)11(14(18)19)10-2-1-7-17(10)13/h3-6H,1-2,7H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQRZIHNSSPOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(N2C1)C3=CC=C(C=C3)F)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666087 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

5-(4-Fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid, also known as dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS No. 62522-97-8), is a synthetic organic compound belonging to the pyrrolizine class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

The molecular formula of this compound is C17H16FNO4, with a molar mass of 317.31 g/mol. Its structure includes a fluorophenyl group and two carboxylic acid moieties, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H16FNO4 |

| Molar Mass | 317.31 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 477.0±45.0 °C |

| Flash Point | 242.3±28.7 °C |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes such as cyclooxygenase (COX) and protein kinases, which are involved in inflammatory responses and cell proliferation.

- Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells through cell cycle arrest and activation of apoptotic pathways.

- Antimicrobial Activity : The structural components may enhance its ability to disrupt microbial membranes or inhibit critical microbial enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolizine derivatives, including this compound:

- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). For instance, a study reported an IC50 value of approximately against MCF7 cells, indicating effective inhibition of cell growth .

- Mechanistic Insights : Molecular docking studies revealed high binding affinities to targets such as COX-2 and EGFR, suggesting mechanisms through which the compound may exert its anticancer effects .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been investigated through:

- Enzyme Inhibition : It has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2 specifically is associated with reduced inflammation and pain .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

- Testing Against Pathogens : Preliminary assessments indicated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined in the range of , demonstrating its potential as an antimicrobial agent .

Case Studies

A series of case studies have evaluated the biological activities of similar pyrrolizine derivatives:

- Study on Antiproliferative Properties : A comparative study assessed various pyrrolizine derivatives for their cytotoxic effects against cancer cell lines. The results showed that certain modifications to the pyrrolizine structure significantly enhanced antiproliferative activity .

- Synergistic Effects in Combination Therapy : Research indicated that combining this compound with established anticancer drugs could enhance therapeutic efficacy while reducing side effects .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The pyrrolizine scaffold has been associated with a variety of pharmacological activities, including significant anticancer effects. Research indicates that derivatives of pyrrolizine, including 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid, exhibit potent cytotoxicity against various cancer cell lines. For instance:

- Cytotoxic Studies : Compounds derived from the pyrrolizine structure have shown promising results in inhibiting tumor cell proliferation. In specific studies, derivatives displayed IC50 values ranging from 5.5 μM to 19 μM against breast cancer cell lines (MCF-7) and leukemia cells (L1210) .

- Mechanism of Action : The anticancer properties are believed to arise from the ability of these compounds to interact with DNA and inhibit key signaling pathways such as the EGFR/MAPK pathway. This interaction leads to apoptosis in cancer cells .

1.2 Drug Development

The compound's structural features make it a valuable candidate for drug development:

- MDR Reversal Agents : Some derivatives have been designed to reverse multidrug resistance (MDR) in cancer therapy, enhancing the effectiveness of existing chemotherapeutic agents .

- Combination Therapies : When used in combination with other drugs like vincristine and paclitaxel, certain pyrrolizine derivatives have shown enhanced efficacy against resistant cancer cell lines .

Synthetic Organic Chemistry Applications

In addition to its biological significance, this compound serves important roles in synthetic organic chemistry:

2.1 Building Block for Synthesis

The compound acts as a versatile building block for synthesizing more complex molecules:

- Synthesis of Novel Derivatives : Its functional groups allow for further modifications that can lead to a wide array of new compounds with potential pharmacological properties .

- Reactivity and Stability : The stability of the pyrrolizine ring under various reaction conditions makes it an attractive target for synthetic chemists aiming to develop new therapeutic agents .

Summary of Research Findings

A comprehensive review of the literature reveals the following insights regarding the applications of this compound:

| Application Area | Findings |

|---|---|

| Anticancer Activity | Exhibits cytotoxicity with IC50 values between 5.5 μM and 19 μM against various cancer cell lines. |

| Mechanism of Action | Involves DNA interaction and inhibition of EGFR/MAPK signaling pathways leading to apoptosis. |

| Drug Development | Potential as MDR reversal agent; enhances efficacy when combined with other chemotherapeutics. |

| Synthetic Applications | Serves as a building block for novel derivatives; stable under various synthetic conditions. |

Comparison with Similar Compounds

5-(4-Methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic Acid

5-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic Acid

- Substituent : Chlorine (moderately electron-withdrawing, bulky).

- Impact : Chlorine’s larger atomic radius may induce steric hindrance, altering binding interactions compared to fluorine. The electronegativity of chlorine (3.0 vs. fluorine’s 4.0) results in weaker dipole interactions .

- Synthesis : Produced via methods analogous to fluorophenyl derivatives, as indicated by CymitQuimica’s catalog entries .

5-(4-Bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic Acid

- Core Modification : Pyrrolo-thiazole hybrid vs. pyrrolizine.

- Impact : The thiazole ring introduces additional nitrogen and sulfur atoms, enhancing π-π stacking and metal coordination capabilities. Bromine’s polarizability may improve halogen bonding in biological targets .

Ester Derivatives and Prodrug Potential

- Dimethyl 5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

- Modification : Methyl esterification of carboxyl groups.

- Impact : Esterification increases lipophilicity, facilitating cellular uptake. The 2-oxo group may enhance hydrogen-bond acceptor capacity .

- Synthesis : Crystallized from dimethylformamide, demonstrating isostructural packing with triclinic symmetry .

Structural and Conformational Analysis

Dihedral Angles and Planarity

- Pyrazole Analogs : In related pyrazole-fluorophenyl compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrazole), dihedral angles between the pyrazole and fluorophenyl rings range from 4.64° to 10.53°, indicating near-planar conformations that favor π-π interactions .

- Pyrrolizine Derivatives : While direct dihedral data for the target compound are unavailable, the planar pyrrolizine core and fluorophenyl substituent likely adopt a low-angle conformation, optimizing electronic conjugation .

Pharmacological and Industrial Relevance

- Supplier Data : Commercial availability of analogs (e.g., 5-(4-methylphenyl) variant) highlights their utility as building blocks in drug discovery .

Data Tables

Table 1: Comparison of Pyrrolizine Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid | F | C₁₆H₁₂FNO₄ | 301.27 g/mol | High polarity, metabolic stability |

| 5-(4-Methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid | CH₃ | C₁₇H₁₅NO₄ | 297.30 g/mol | Increased hydrophobicity |

| 5-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid | Cl | C₁₆H₁₂ClNO₄ | 317.72 g/mol | Steric hindrance, moderate polarity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis starting from fluorinated aromatic precursors (e.g., 4-fluorobenzoic acid derivatives) is typical. Cyclization reactions using catalysts like Pd or Cu for pyrrolizine ring formation are common. Key intermediates (e.g., fluorophenyl-pyrrolizine precursors) should be characterized via H/C NMR and LC-MS to confirm regioselectivity and purity . For dicarboxylic acid functionalization, controlled hydrolysis under basic conditions (e.g., NaOH/EtOH) is recommended, followed by HPLC purification to isolate stereoisomers .

Q. How can researchers validate the structural integrity of this compound under varying pH conditions?

- Methodological Answer : Perform pH-dependent stability assays using UV-Vis spectroscopy (200–400 nm) to monitor degradation. For example, incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Structural integrity can be confirmed via FT-IR (carboxylic acid C=O stretch at ~1700 cm) and X-ray crystallography for solid-state conformation . Evidence from fluorinated analogs suggests increased stability in neutral to slightly acidic conditions due to reduced deprotonation of the carboxylic groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of fluorophenyl-pyrrolizine derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., IC values) may arise from assay conditions or impurities. To address this:

Reproducibility Checks : Validate activity across multiple cell lines (e.g., HeLa, MCF-7) using standardized protocols (e.g., MTT assays with 48-hour exposure).

Purity Analysis : Use UPLC-MS (≥98% purity threshold) to exclude confounding effects from byproducts .

Mechanistic Profiling : Compare target binding via SPR (surface plasmon resonance) or thermal shift assays to confirm direct interactions vs. off-target effects .

Q. How can structure-activity relationship (SAR) studies optimize the dicarboxylic acid moiety for enhanced target binding?

- Methodological Answer :

- Modifications : Synthesize analogs with esterified or amidated carboxylic groups to assess hydrophilicity impacts.

- Assays : Test binding affinity using isothermal titration calorimetry (ITC) against targets like COX-2 or HDACs, which are known to interact with dicarboxylic acid derivatives .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with catalytic pockets. Prioritize derivatives with lower ΔG values (< -8 kcal/mol) for synthesis .

Q. What analytical techniques are critical for detecting degradation products in long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) combined with:

- HPLC-DAD-MS : To identify degradation products via retention time shifts and mass fragmentation patterns.

- NMR Spin-Saturation Transfer : To monitor tautomeric shifts in the pyrrolizine ring under stress conditions .

- Data Interpretation : Compare degradation profiles with structurally related compounds (e.g., 4-hydroxybenzoic acid derivatives) to infer reactivity trends .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions often stem from polymorphic forms or hydration states. To resolve:

Solvent Screening : Test solubility in DMSO, ethanol, and chloroform using gravimetric analysis (e.g., saturation concentration at 25°C).

Polymorph Characterization : Use PXRD to identify crystalline forms and DSC to detect melting point variations (>5°C differences indicate distinct polymorphs) .

Hydration Analysis : TGA can quantify bound water, which may explain higher solubility in aqueous buffers than in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.